Cas no 625437-46-9 (N-(4-Fluorobenzyl)cyclopropanamine)

N-(4-Fluorobenzyl)cyclopropanamine structure
625437-46-9 structure
Product Name:N-(4-Fluorobenzyl)cyclopropanamine
Numero CAS:625437-46-9
MF:C10H12FN
MW:165.207386016846
MDL:MFCD07330007
CID:858840
PubChem ID:573031
Update Time:2025-04-19

N-(4-Fluorobenzyl)cyclopropanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-Fluorobenzyl)cyclopropanamine
    • N-Cyclopropyl-4-fluorobenzylamine
    • 4-fluoro-N-cyclopropylbenzylamine
    • N-[(4-fluorophenyl)methyl]cyclopropanamine
    • AC1LCARK
    • AC1Q4MFP
    • ACMC-209n4r
    • CTK5B5272
    • Cyclopropyl-(4-fluoro-benzyl)-amine
    • MolPort-000-938-925
    • N-Cyclopropyl-p-fluorobenzylamine
    • SureCN1239998
    • Cyclopropyl-(4-fluorobenzyl)amine
    • cyclopropyl(4-fluorobenzyl)amine
    • ALBB-015149
    • HMS1750E22
    • N-[(4-fluorophenyl)methyl]cyclopropylamine
    • SCHEMBL1239998
    • N-CYCLOPROPYL-N-(4-FLUOROBENZYL)AMINE
    • 625437-46-9
    • C78362
    • Benzenemethanamine, N-cyclopropyl-4-fluoro- (9CI)
    • N-(4-Fluorobenzyl)cyclopropanamine #
    • DB-349247
    • AKOS000264141
    • STL354800
    • N-CYCLOPROPYL-4-FLUORO-BENZYLAMINE
    • MFCD07330007
    • EN300-14102
    • DTXSID90341434
    • MDL: MFCD07330007
    • Inchi: 1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2
    • Chiave InChI: YKNFXOCMGURJMK-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)CNC1CC1

Proprietà calcolate

  • Massa esatta: 165.095377549g/mol
  • Massa monoisotopica: 165.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 137
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.09
  • Punto di fusione: 186 ºC
  • Punto di ebollizione: 236 ºC
  • Punto di infiammabilità: 96 ºC

N-(4-Fluorobenzyl)cyclopropanamine Informazioni sulla sicurezza

  • Classe di pericolo:8

N-(4-Fluorobenzyl)cyclopropanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
042387-1g
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
1g
£183.00 2022-03-01
Chemenu
CM203865-5g
N-(4-fluorobenzyl)cyclopropanamine
625437-46-9 95+%
5g
$400 2021-06-15
TRC
F596733-100mg
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
100mg
$75.00 2023-05-18
TRC
F596733-250mg
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
250mg
$150.00 2023-05-18
TRC
F596733-500mg
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
500mg
$224.00 2023-05-18
TRC
F596733-1g
N-(4-Fluorobenzyl)cyclopropanamine
625437-46-9
1g
$316.00 2023-05-18
Chemenu
CM203865-5g
N-(4-fluorobenzyl)cyclopropanamine
625437-46-9 95+%
5g
$400 2023-02-17
Apollo Scientific
PC411328-1g
Cyclopropyl(4-fluorobenzyl)amine hydrochloride
625437-46-9 95+%
1g
£120.00 2025-02-21
Apollo Scientific
PC411328-5g
Cyclopropyl(4-fluorobenzyl)amine hydrochloride
625437-46-9 95+%
5g
£360.00 2025-02-21
Apollo Scientific
PC449006-5g
N-Cyclopropyl-4-fluoro-benzylamine
625437-46-9
5g
£600.00 2024-07-21
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso